molecular formula C12H13NO2 B087971 1(2H)-Quinolinecarboxylic acid, ethyl ester CAS No. 16322-14-8

1(2H)-Quinolinecarboxylic acid, ethyl ester

Cat. No. B087971
CAS RN: 16322-14-8
M. Wt: 203.24 g/mol
InChI Key: GZVVNAWGGPWOOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1(2H)-Quinolinecarboxylic acid, ethyl ester, also known as ethyl quinoline-2-carboxylate, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a quinoline derivative that is widely used as a building block in the synthesis of various compounds.

Mechanism Of Action

The mechanism of action of 1(2H)-Quinolinecarboxylic acid, 1(2H)-Quinolinecarboxylic acid, ethyl ester ester is not fully understood. However, studies have shown that it targets various enzymes and receptors in the body, leading to the inhibition of their activity. This results in the disruption of various cellular processes, leading to the observed biological effects.

Biochemical And Physiological Effects

1(2H)-Quinolinecarboxylic acid, 1(2H)-Quinolinecarboxylic acid, ethyl ester ester has been shown to exhibit various biochemical and physiological effects. It has been found to possess potent antioxidant and anti-inflammatory properties. The compound has also been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1(2H)-Quinolinecarboxylic acid, 1(2H)-Quinolinecarboxylic acid, ethyl ester ester in lab experiments is its versatility. The compound can be easily modified to yield various derivatives, making it a valuable tool in drug discovery and development. However, one of the limitations of using the compound is its toxicity. High doses of the compound have been shown to be toxic to cells, making it important to use the compound in appropriate concentrations.

Future Directions

1(2H)-Quinolinecarboxylic acid, 1(2H)-Quinolinecarboxylic acid, ethyl ester ester has shown great potential in various fields, including drug discovery and development. Future research should focus on further elucidating the mechanism of action of the compound and its potential applications in various diseases. Additionally, the compound should be further optimized to reduce its toxicity and increase its efficacy.

Synthesis Methods

The synthesis of 1(2H)-Quinolinecarboxylic acid, 1(2H)-Quinolinecarboxylic acid, ethyl ester ester involves the reaction of 2-aminobenzoic acid with 1(2H)-Quinolinecarboxylic acid, ethyl ester chloroformate in the presence of a base. The resulting intermediate is then cyclized to form the final product. This method has been optimized to yield high purity and yield of the compound.

Scientific Research Applications

1(2H)-Quinolinecarboxylic acid, 1(2H)-Quinolinecarboxylic acid, ethyl ester ester has been extensively studied for its potential applications in various fields. It has been found to possess antibacterial, antifungal, antiviral, and anticancer properties. The compound has been used as a building block in the synthesis of various compounds, including quinoline-based drugs.

properties

CAS RN

16322-14-8

Product Name

1(2H)-Quinolinecarboxylic acid, ethyl ester

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

ethyl 2H-quinoline-1-carboxylate

InChI

InChI=1S/C12H13NO2/c1-2-15-12(14)13-9-5-7-10-6-3-4-8-11(10)13/h3-8H,2,9H2,1H3

InChI Key

GZVVNAWGGPWOOK-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CC=CC2=CC=CC=C21

Canonical SMILES

CCOC(=O)N1CC=CC2=CC=CC=C21

Other CAS RN

16322-14-8

Origin of Product

United States

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